molecular formula C24H22FNO3 B4966291 N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide

N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide

Cat. No. B4966291
M. Wt: 391.4 g/mol
InChI Key: JALDHDPJGYYZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, also known as BDP-9066, is a cyclopropane carboxamide compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is not fully understood, but it is believed to act on the endocannabinoid system. This system plays a role in regulating various physiological processes such as pain, inflammation, and appetite. N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is thought to modulate the activity of the endocannabinoid system by binding to cannabinoid receptors, which may result in its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide may have anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been evaluated for its potential to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows for more precise targeting of the endocannabinoid system and reduces the potential for off-target effects. However, one limitation is the lack of information regarding its pharmacokinetics and toxicity, which may affect its suitability for use in clinical trials.

Future Directions

Further research is needed to fully understand the mechanism of action of N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide and its potential therapeutic applications. Studies are needed to evaluate its pharmacokinetics and toxicity, as well as its efficacy in clinical trials. Additionally, future research may focus on developing derivatives of N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide with improved pharmacological properties.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide involves the reaction of 4-fluoroaniline with 3-methoxybenzaldehyde in the presence of sodium hydride to form N-(4-fluorophenyl)-3-methoxybenzamide. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of triethylamine to yield the final product, N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide.

Scientific Research Applications

N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been evaluated for its anti-tumor properties, as well as its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, studies have shown that N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide may have anti-inflammatory and analgesic effects.

properties

IUPAC Name

N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO3/c1-28-20-7-3-5-16(13-20)24(17-6-4-8-21(14-17)29-2)15-22(24)23(27)26-19-11-9-18(25)10-12-19/h3-14,22H,15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALDHDPJGYYZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide

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